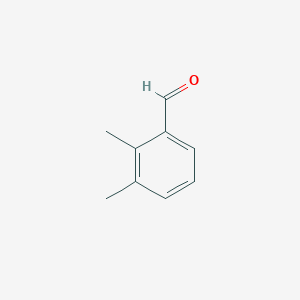

2,3-Dimethylbenzaldehyde

説明

Historical Context and Evolution of Research on Substituted Benzaldehydes

The journey into understanding 2,3-Dimethylbenzaldehyde is rooted in the broader history of benzaldehyde (B42025) and its derivatives. Benzaldehyde itself was first isolated from bitter almonds in 1803, and its synthesis was achieved by Friedrich Wöhler and Justus von Liebig in 1832. wikipedia.org This foundational work paved the way for exploring the vast chemical space of substituted benzaldehydes.

The late 19th century saw the development of key synthetic reactions that enabled the targeted synthesis of aromatic aldehydes. The Friedel–Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, provided a method for the alkylation and acylation of aromatic rings, becoming a cornerstone of organic synthesis. wikipedia.orgnih.gov This allowed for the attachment of various substituents to the benzene (B151609) ring, although the direct formylation of simple arenes remained a challenge.

A significant breakthrough came in 1897 when German chemists Ludwig Gattermann and Julius Arnold Koch developed the Gattermann-Koch reaction. numberanalytics.comslideshare.net This method facilitated the formylation of aromatic compounds using carbon monoxide and hydrogen chloride under pressure with a catalyst, directly yielding substituted benzaldehydes from appropriately substituted benzenes. numberanalytics.comdalalinstitute.comscienceinfo.com These classical reactions, along with numerous modern advancements, such as one-pot reduction/cross-coupling procedures and Suzuki-Miyaura coupling reactions, have continually expanded the toolbox for synthesizing complex benzaldehyde derivatives like this compound. acs.orgrug.nlbenthamdirect.com This evolution has shifted research from fundamental discovery to the targeted design and synthesis of molecules with specific functional properties.

Significance of this compound as a Research Target

The contemporary significance of this compound is primarily anchored in two distinct fields: pharmaceutical synthesis and agrochemical research.

Acaricidal and Biological Activity: A distinct area of research has focused on the biological activity of this compound, particularly its properties as an acaricide (a substance that kills mites and ticks). Studies have demonstrated its efficacy against various mite species. For instance, in a study evaluating benzaldehyde derivatives from Morinda officinalis, this compound showed significant fumigant activity against several mite and tick species. nih.gov Its potency, while less than some other trimethylated analogs, was notably higher than many other benzaldehyde derivatives. nih.gov This research highlights its potential as a lead compound for developing new, naturally-derived pesticides to control pests relevant to agriculture and public health. nih.govnih.gov

The table below summarizes the lethal dose (LD₅₀) values from a study on its fumigant activity, illustrating its potency.

| Target Organism | LD₅₀ (μg/cm³) |

| Dermatophagoides farinae | 0.46 |

| Dermatophagoides pteronyssinus | 0.44 |

| Haemaphysalis longicornis | 0.79 |

| Tyrophagus putrescentiae | 1.55 |

| Data sourced from studies on benzaldehyde derivatives. nih.govresearchgate.net |

Overview of Current Research Trajectories and Open Questions

Current research involving this compound is focused on optimizing its production, exploring its biological activities further, and leveraging its structure for new applications.

Optimization of Synthetic Routes: A major research trajectory is the development of more efficient, cost-effective, and industrially scalable methods for synthesizing this compound. While classical methods exist, modern research emphasizes milder reaction conditions, higher yields, and improved purity. patsnap.comgoogle.com Recent patents describe methods starting from 2,3-dimethyl halogeno-benzene and using Grignard reagents with N,N-dimethylformamide, which are designed to be simple and industrially applicable. patsnap.comgoogle.com Other advanced strategies, such as one-pot reduction/cross-coupling procedures, are being explored for substituted benzaldehydes in general, which could be applied to improve the synthesis of this specific isomer. acs.orgrug.nl

Elucidation of Bioactivity and Mechanism: While the acaricidal properties of this compound have been established, the precise mechanism of action remains an open question and a key area for future research. Understanding how it and related compounds exert their toxic effects on mites could lead to the design of more potent and selective acaricides. researchgate.netacs.org Furthermore, its potential for other biological activities has not been fully explored. Research into its derivatives could uncover new therapeutic or agrochemical applications.

New Applications: The development of novel applications for this compound and its derivatives is an emerging research front. For example, the synthesis of radiolabeled aldehydes for use in Positron Emission Tomography (PET) is a challenging but highly desirable goal in medical imaging. acs.orgrug.nl Methodologies developed for synthesizing substituted benzaldehydes could potentially be adapted for creating ¹¹C-labeled tracers from precursors like this compound, opening new avenues in diagnostic medicine. acs.org Additionally, its presence has been noted in studies of volatile compounds from fermented foods and biomass emissions, suggesting its relevance in food science and environmental chemistry. mdpi.comacs.org

An overview of key research findings and physical properties is presented below.

| Property/Finding | Details |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Boiling Point | 226 °C (lit.); 86-88 °C at 10 mmHg (lit.) |

| Density | 1.012-1.029 g/mL at 25 °C (lit.) |

| Key Synthetic Precursor | Dexmedetomidine (B676) patsnap.comgoogle.com |

| Primary Biological Activity | Acaricide (Anti-mite/tick) nih.gov |

| Modern Synthesis Method | Grignard reaction of 2,3-dimethylbromobenzene with DMF patsnap.comgoogle.com |

| Emerging Research Area | Potential precursor for PET imaging agents acs.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-4-3-5-9(6-10)8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFVCPMLQXKEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346389 | |

| Record name | 2,3-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5779-93-1, 28351-09-9 | |

| Record name | 2,3-Dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028351099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 2,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dimethylbenzaldehyde and Its Derivatives

Direct Formylation Approaches to 2,3-Dimethylbenzaldehyde

Direct formylation involves the introduction of a formyl group (-CHO) onto the aromatic ring of 1,2-dimethylbenzene (o-xylene). Electrophilic aromatic substitution reactions are the primary methods used for this purpose.

The Gattermann-Koch reaction is a classic method for formylating aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a catalyst. numberanalytics.com However, the traditional Gattermann-Koch reaction often requires high pressure and may result in low yields and the formation of byproducts. psu.edu Consequently, various modifications and optimizations have been developed to improve its efficiency and safety for the synthesis of substituted benzaldehydes like this compound.

The choice of catalyst is critical in the Gattermann-Koch reaction. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst that facilitates the formation of the electrophilic formyl cation from carbon monoxide and HCl. numberanalytics.comstackexchange.com For the reaction to be effective, anhydrous AlCl₃ is necessary as it reacts violently with water, which would otherwise deactivate the catalyst. stackexchange.com Other Lewis acids such as cuprous chloride (CuCl) can be used as a promoter, which aids in the reaction of carbon monoxide with HCl to generate the acylium cation. psgcas.ac.in The strength of the Lewis acid can influence the reaction's selectivity; for highly reactive aromatic systems, less powerful Lewis acids like FeCl₃, SnCl₄, BF₃, TiCl₄, or ZnCl₂ may be employed to achieve a more controlled reaction. stackexchange.com

Research into the formylation of similar di- and tri-methylbenzenes has shown that the catalyst system can be optimized to improve yields. For instance, in the synthesis of 3,4-dimethylbenzaldehyde (B1206508) from o-xylene, using a small, catalytic amount of aqueous HCl with aluminum chloride provided a cost-effective and safer procedure. psu.edu

Table 1: Comparison of Catalyst Systems in Gattermann-Koch Type Reactions

| Catalyst System | Substrate | Product | Key Advantages |

| AlCl₃/HCl/CuCl | Toluene | p-Tolualdehyde | Standard Gattermann-Koch conditions. psgcas.ac.in |

| AlCl₃/catalytic aq. HCl | o-Xylene | 3,4-Dimethylbenzaldehyde | Safer, more cost-effective. psu.edu |

| HF-BF₃ | Toluene | p-Tolualdehyde | Alternative superacid system. osaka-u.ac.jp |

| HSO₃F-SbF₅ | Toluene | Tolualdehydes | Can be used under milder conditions. osaka-u.ac.jp |

This table is generated based on data from the text and provides a comparative overview of different catalyst systems.

Historically, the Gattermann-Koch reaction was performed under high pressures (around 7.0 MPa) and at temperatures ranging from 20 to 50°C, yielding about 70% of the desired product. psu.edu However, these conditions are considered unsafe and economically unfavorable. psu.edu Modern modifications focus on using lower pressures and temperatures. For example, a modified process for producing fluorinated benzaldehydes utilizes relatively low pressure and temperature in the presence of a catalytic amount of acid. google.comgoogle.com

Studies on the synthesis of 3,4-dimethylbenzaldehyde have demonstrated that optimizing the reaction temperature to around 0°C can significantly increase the yield to approximately 78% while also enhancing safety and reducing corrosion of the reactor. psu.edu It has also been found, contrary to previous understanding, that lower reaction pressures can lead to higher yields of the desired dimethylbenzaldehyde. psu.edu

Table 2: Effect of Reaction Conditions on the Synthesis of Dimethylbenzaldehydes

| Parameter | Traditional Gattermann-Koch | Optimized Conditions for 3,4-Dimethylbenzaldehyde |

| Pressure | ~7.0 MPa psu.edu | Relatively low pressure psu.edu |

| Temperature | 20-50°C psu.edu | ~0°C psu.edu |

| Yield | ~70% psu.edu | ~78% psu.edu |

This table is generated based on data from the text and illustrates the impact of optimized reaction conditions.

Besides the Gattermann-Koch reaction, other electrophilic aromatic substitution methods can be employed for the synthesis of this compound and its derivatives. These reactions often involve the in-situ generation of a formylating agent that then reacts with the aromatic ring. smolecule.com

One such method involves the formylation of phenols followed by a Suzuki cross-coupling reaction. ucl.ac.uk For instance, a phenol (B47542) can be formylated using dichloromethyl methyl ether and aluminum trichloride. ucl.ac.uk While direct formylation of polymethylated benzenes can lead to mixtures of isomers due to acid-catalyzed isomerization, this two-step approach offers a route to single isomers. ucl.ac.uk

Another approach is the Vilsmeier-Haack reaction, which typically uses a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride to generate a Vilsmeier reagent, an electrophilic iminium species. nih.gov This reagent then attacks the electron-rich aromatic ring. A variation of this uses 3-dimethylaminoacrolein (B57599) in the presence of POCl₃. nih.gov

A method for preparing this compound involves the reaction of a Grignard reagent, prepared from a 2,3-dimethyl benzene (B151609) halide, with N,N-dimethylformamide (DMF). patsnap.comgoogle.com This is followed by hydrolysis to yield the aldehyde. patsnap.comgoogle.com This method is noted for its mild reaction conditions and good industrial applicability. patsnap.com

Gattermann-Koch Reaction Modifications and Optimizations.

Indirect Synthetic Pathways to this compound

Indirect methods involve the synthesis of a precursor molecule which is then converted to this compound.

A common indirect route to this compound is the oxidation of the corresponding alcohol, 2,3-dimethylbenzyl alcohol. patsnap.comgoogle.com Various oxidizing agents can be employed for this transformation. The selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid is a key challenge.

Biocatalytic methods have also been explored. For example, recombinant Escherichia coli cells expressing xylene monooxygenase from Pseudomonas putida can catalyze the multi-step oxidation of pseudocumene to 3,4-dimethylbenzaldehyde. nih.gov This process involves the initial formation of the corresponding alcohol and aldehyde. nih.gov Further oxidation to the carboxylic acid can be inhibited by controlling the substrate concentration. nih.gov

Chemical oxidation methods are also prevalent. For instance, the oxidation of 3,4-dimethylbenzyl chloride (prepared from o-xylene) with sodium nitrate (B79036) in acetic acid, catalyzed by PEG-600 in an aqueous medium, has been shown to produce 3,4-dimethylbenzaldehyde in high yield. researchgate.net Another study reports the aerobic oxidation of various benzyl (B1604629) alcohols to their corresponding aldehydes using a bipyridyl-cinchona based palladium catalyst. rsc.org

Grignard Reactions Utilizing Halogenated Precursors

A prominent and industrially applicable method for the synthesis of this compound involves the use of Grignard reagents derived from halogenated xylenes. This method is valued for its reasonable design, mild reaction conditions, and the ready availability of starting materials. google.com

The synthesis begins with the preparation of a Grignard reagent from a 2,3-dimethylhalobenzene, such as 2,3-dimethylbromobenzene or 2,3-dimethylchlorobenzene. google.comscispace.com Under a nitrogen atmosphere, magnesium metal is reacted with the 2,3-dimethylhalobenzene in an appropriate solvent, typically tetrahydrofuran (B95107) (THF), to form the 2,3-dimethylphenylmagnesium halide. google.comscispace.com This Grignard reagent is then carefully reacted with a formylating agent, most commonly N,N-dimethylformamide (DMF). google.comscispace.com The reaction is typically controlled at a low temperature (0–30 °C) during the addition of DMF and then allowed to proceed at room temperature. google.com The final step involves hydrolysis of the resulting intermediate with an aqueous solution of a weak acid, such as saturated ammonium (B1175870) chloride, to yield this compound. google.comscispace.com This method avoids the use of more hazardous reagents like butyllithium (B86547) and provides good yields, making it suitable for larger-scale production. ajgreenchem.com

Table 1: Grignard Reaction for this compound Synthesis

| Precursor | Reagents | Solvent | Key Conditions | Product | Ref |

|---|---|---|---|---|---|

| 2,3-Dimethylbromobenzene | 1. Mg2. N,N-Dimethylformamide (DMF)3. NH₄Cl (aq) | Tetrahydrofuran (THF) | N₂ atmosphere, reflux for Grignard formation, 0-30°C for formylation | This compound | google.comscispace.com |

Multicomponent Reactions (MCRs) Incorporating this compound as a Starting Material

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. This compound can serve as a key building block in such reactions for the synthesis of diverse heterocyclic scaffolds.

A notable example is the one-pot, four-component synthesis of dihydro-1H-furo[2,3-c]pyrazoles. In this reaction, this compound is condensed with a β-keto ester (like ethyl acetoacetate), hydrazine, and a pyridinium (B92312) salt. ajgreenchem.com This diastereoselective synthesis generates two new rings and two stereocenters in a single step, highlighting the power of MCRs in rapidly building molecular complexity. ajgreenchem.com The reaction can be efficiently promoted by an ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), which can act as both the catalyst and the reaction medium, often leading to high yields and simplified purification. ajgreenchem.com

Table 2: Example of a Multicomponent Reaction with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Medium | Product | Ref |

|---|

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized analogs of this compound is of significant interest for structure-activity relationship (SAR) studies, leading to the development of new bioactive molecules.

Halogenated Derivatives (e.g., 5-Fluoro-2,3-dimethylbenzaldehyde)

Halogenated derivatives of this compound are important intermediates. For instance, fluorinated benzaldehydes are precursors for various specialty chemicals, including dyestuffs and polymers. google.com

One synthetic route to a fluorinated analog is through the formylation of a fluorinated xylene. For example, 4-fluoro-2,3-dimethylbenzaldehyde (B112532) can be prepared by the formylation of 3-fluoro-o-xylene (B1295157) (1-fluoro-2,3-dimethylbenzene). google.com This reaction can be carried out using carbon monoxide and aluminum chloride at relatively low pressure and temperature. google.com The addition of an anisole (B1667542) derivative can significantly improve the yields of formylation for deactivated aromatic systems. google.com

Another approach involves the direct fluorination of a substituted benzaldehyde (B42025). While a specific method for 5-fluoro-2,3-dimethylbenzaldehyde (B2385026) is not detailed in the provided sources, a general strategy involves the electrophilic fluorination of a corresponding precursor. For example, 5-fluoro-2-hydroxy-3-methylbenzaldehyde (B1334239) can be synthesized by treating 2-hydroxy-3-methylbenzaldehyde (B1203309) with a fluorinating agent like Selectfluor. researchgate.net

Hydroxylated Derivatives (e.g., 5-Hydroxy-2,3-dimethylbenzaldehyde)

Hydroxylated derivatives of this compound are also valuable synthetic intermediates. The Gattermann synthesis provides a classic method for introducing a formyl group onto a phenol ring. This reaction can be applied to the synthesis of hydroxylated dimethylbenzaldehydes. For instance, 4-hydroxy-2,3-dimethylbenzaldehyde (B3054134) can be synthesized from 2,3-dimethylphenol (B72121) in a 60% yield using hydrogen cyanide and aluminum chloride, with the formyl group predominantly entering the position para to the hydroxyl group. sci-hub.st

Other Substituted Analogs for Structure-Activity Relationship Studies

The synthesis of various substituted analogs of this compound is crucial for exploring structure-activity relationships (SAR). By systematically modifying the substitution pattern on the aromatic ring, researchers can probe the structural requirements for a desired biological activity.

For example, a study on the acaricidal activity of benzaldehyde derivatives investigated a range of substituted compounds, including this compound, 2,4-dimethylbenzaldehyde (B100707), 2,5-dimethylbenzaldehyde (B165460), and 2,4,5-trimethylbenzaldehyde (B1202114). researchgate.net The comparison of their LD₅₀ values against mites like Dermatophagoides spp. allows for an analysis of how the position and number of methyl groups influence the biological effect. researchgate.net In one study, 2,4,5-trimethylbenzaldehyde showed the highest fumigant activity, followed by this compound. researchgate.net

Another example is found in the development of anticancer agents. In the synthesis of analogs of Desmosdumotin C, various substituted benzaldehydes, including 2,6-dimethylbenzaldehyde (B72290) and 3,5-dimethylbenzaldehyde (B1265933), were used in aldol (B89426) condensations to create a library of compounds for cytotoxicity evaluation. nih.gov This approach helps to identify the impact of the substitution pattern on the B-ring of the chalcone (B49325) scaffold on its anticancer potency and selectivity. nih.gov

Table 3: Acaricidal Activity of Benzaldehyde Analogs

| Compound | LD₅₀ against D. farinae (μg/cm³) | LD₅₀ against D. pteronyssinus (μg/cm³) | LD₅₀ against H. longicornis (μg/cm³) | Ref |

|---|---|---|---|---|

| This compound | 0.46 | 0.44 | 0.79 | researchgate.net |

| 2,4-Dimethylbenzaldehyde | 0.66 | 0.59 | 0.95 | researchgate.net |

| 2,5-Dimethylbenzaldehyde | 0.65 | 0.68 | 0.88 | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of this compound. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One such green method is the indirect electrolytic oxidation of 1,2,3-trimethylbenzene (B126466). This process utilizes a Mn⁴⁺/Mn³⁺ oxidation medium that is generated electrochemically in a diaphragmless cell. google.com The high-valent manganese oxides then selectively oxidize one of the methyl groups of 1,2,3-trimethylbenzene to an aldehyde. A key advantage of this method is the ability to regenerate and recycle the manganese oxidation medium, which significantly reduces production costs and aligns with the principles of sustainable development. google.com This method boasts high selectivity, leading to fewer side reactions and a purer product. google.com

Another green approach applicable to the synthesis of aldehydes, in general, is the aerobic oxidation of the corresponding benzyl alcohols. The use of molecular oxygen as the ultimate oxidant is highly desirable from an environmental perspective. Catalytic systems, such as those based on palladium with a bipyridyl-cinchona alkaloid ligand, can effectively facilitate the oxidation of primary alcohols to aldehydes with good yields and selectivity under moderate pressure of oxygen. rsc.org While not specifically detailed for 2,3-dimethylbenzyl alcohol in the provided sources, this catalytic methodology represents a greener alternative to traditional oxidation methods that often rely on stoichiometric amounts of toxic heavy metal oxidants like chromium.

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethylbenzaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its electronic environment. For 2,3-dimethylbenzaldehyde, distinct signals are expected for the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton: This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 9.8–10.2 ppm.

Aromatic Protons: The three protons on the benzene (B151609) ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. Their chemical shifts would likely fall between δ 7.2 and 7.8 ppm. The proton at position 6 (adjacent to the aldehyde) would be the most downfield, followed by the proton at position 4, and then the proton at position 5.

Methyl Protons: The two methyl groups at positions 2 and 3 are in different environments. They are expected to appear as sharp singlets in the upfield region, likely between δ 2.2 and 2.6 ppm.

For comparison, the ¹H NMR spectrum of the related isomer 2,4-dimethylbenzaldehyde (B100707) shows signals at approximately 10.17 ppm (aldehyde), 7.66-7.03 ppm (aromatic), and 2.60-2.35 ppm (methyl groups) chemicalbook.com. Data for 3,5-dimethylbenzaldehyde (B1265933) shows similar ranges rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic (CHO) | 9.8 - 10.2 | Singlet (s) |

| Aromatic (Ar-H) | 7.2 - 7.8 | Multiplet (m) |

| Methyl (CH₃) | 2.2 - 2.6 | Singlet (s) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 190–195 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the δ 125–145 ppm region. The carbon bearing the aldehyde group (C1) and the two carbons bearing methyl groups (C2, C3) will be quaternary and typically show lower intensity. The remaining three aromatic carbons (C4, C5, C6) will show more intense signals.

Methyl Carbons: The two methyl carbons will be the most shielded, appearing upfield around δ 15–25 ppm.

For the isomer 3,5-dimethylbenzaldehyde, the carbonyl carbon appears at 192.8 ppm, the aromatic carbons are observed between 127.6 and 138.8 ppm, and the methyl carbons are at 21.1 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 195 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-CH₃) | 130 - 145 |

| Aromatic (C-H) | 125 - 135 |

| Methyl (CH₃) | 15 - 25 |

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to establish correlations between directly bonded nuclei. An HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is directly attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to the methyl carbon signals, confirming their assignments. While specific HSQC data for this compound is not available, the technique is routinely used for structural confirmation of its analogs rsc.org.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹.

C-H Stretch (Aldehyde): Two distinct, medium-intensity bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the C-H stretching vibration of the aldehyde group.

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600–1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aldehyde C-H Stretch | 2850 - 2800 & 2750 - 2700 | Medium |

| Carbonyl C=O Stretch | 1715 - 1695 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound (C₉H₁₀O) is 134.18 g/mol chemicalbook.comscbt.com.

In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at m/z = 134. The fragmentation pattern would be expected to show characteristic losses:

Loss of a hydrogen atom (H•): A prominent peak at m/z = 133 ([M-1]⁺) is expected from the loss of the aldehydic hydrogen, forming a stable acylium ion. This is often the base peak in the mass spectra of benzaldehydes.

Loss of the aldehyde group (•CHO): A peak at m/z = 105 ([M-29]⁺) would result from the cleavage of the C-C bond between the ring and the carbonyl group, forming a dimethylphenyl cation.

Loss of carbon monoxide (CO): Following the loss of the hydrogen atom, the resulting acylium ion (m/z 133) can lose carbon monoxide to give the dimethylphenyl cation at m/z = 105.

The fragmentation of the parent compound, benzaldehyde (B42025) (MW=106), shows key fragments at m/z 105 ([M-H]⁺) and 77 ([M-CHO]⁺) rsc.org. Similarly, the isomer 3,5-dimethylbenzaldehyde shows a strong peak at m/z 133 and another at 105 nih.gov.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Neutral Loss |

|---|---|---|

| 134 | [C₉H₁₀O]⁺ | Molecular Ion |

| 133 | [C₉H₉O]⁺ | H• |

| 105 | [C₈H₉]⁺ | CHO• or H• + CO |

Microwave Spectroscopy for Conformational Analysis and Rotational Constants

Microwave spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. It provides highly accurate values for rotational constants (A, B, C), which are inversely proportional to the molecule's moments of inertia. From these constants, precise molecular geometries, including bond lengths and angles, can be determined.

For a molecule to be studied by microwave spectroscopy, it must possess a permanent dipole moment, which this compound does. The molecule is classified as an asymmetric top, meaning its three principal moments of inertia are different (Iₐ ≠ Iₑ ≠ Iₑ), which leads to a complex rotational spectrum.

While specific microwave spectroscopy studies and rotational constants for this compound are not found in the surveyed literature, studies on the parent benzaldehyde molecule and its complexes have been conducted rsc.orgnist.gov. Such an analysis for this compound would reveal the preferred orientation (conformation) of the aldehyde group relative to the dimethyl-substituted ring and could investigate the barrier to internal rotation of the methyl groups.

Analysis of Torsional Barriers of Methyl Groups

The rotation of methyl groups in aromatic systems is not entirely free but is hindered by a potential energy barrier, often referred to as the torsional barrier (V₃). This barrier is influenced by steric and electronic effects from adjacent substituents. Microwave spectroscopy is a high-resolution technique capable of precisely determining these barriers by analyzing the fine splitting of rotational transitions caused by the internal rotation of the methyl groups.

While direct experimental data for this compound is not extensively documented in the literature, studies on closely related analogs like dimethylbenzaldehyde and dimethylanisole isomers offer significant insights. For instance, the analysis of molecules with two methyl rotors, such as 3,5-dimethylbenzaldehyde, reveals distinct torsional barriers for each methyl group depending on its position relative to the aldehyde group. In one study, the torsional barriers for the syn-m and anti-m-methyl groups in 3,5-dimethylanisole (B1630441) were determined to be 58.62 cm⁻¹ and 36.28 cm⁻¹, respectively nih.gov. Another investigation on 3,5-dimethylbenzaldehyde reported barriers of 53 cm⁻¹ (syn-m) and 25.3 cm⁻¹ (anti-m) nih.gov. These low barriers indicate a relatively free rotation, influenced by the electronic environment rather than significant steric hindrance nih.gov.

Computational methods, particularly Density Functional Theory (DFT), are also employed to calculate these rotational barriers. The process involves mapping the potential energy surface by rotating the methyl group step-by-step and calculating the energy at each step. The barrier is then determined as the energy difference between the most stable (staggered) and least stable (eclipsed) conformations mdpi.com. For 2,4-dimethylanisole, the V₃ potential barriers were experimentally determined to be 441.139(23) cm⁻¹ and 47.649(30) cm⁻¹ for the ortho- and para-methyl groups, respectively, highlighting the strong dependence of the barrier height on the substitution pattern aip.org.

Torsional Barriers of Methyl Groups in Benzaldehyde Analogs

| Compound | Methyl Group Position | Torsional Barrier (V₃) in cm⁻¹ | Method |

|---|---|---|---|

| 3,5-Dimethylbenzaldehyde | syn-m | 53 | Microwave Spectroscopy |

| 3,5-Dimethylbenzaldehyde | anti-m | 25.3 | Microwave Spectroscopy |

| 3,5-Dimethylanisole | syn-m | 58.62 | Microwave Spectroscopy |

| 3,5-Dimethylanisole | anti-m | 36.28 | Microwave Spectroscopy |

| 2,4-Dimethylanisole | ortho-methyl | 441.14 | Microwave Spectroscopy |

| 2,4-Dimethylanisole | para-methyl | 47.65 | Microwave Spectroscopy |

Conformational Landscapes and Isomerism

The presence of the aldehyde group and two adjacent methyl groups in this compound gives rise to a specific conformational landscape. The primary source of conformational isomerism in ortho-substituted benzaldehydes is the orientation of the aldehyde group relative to the ortho substituent. When the aldehyde group is coplanar with the benzene ring, two main conformers are possible: O-cis and O-trans, where the carbonyl oxygen is oriented towards or away from the ortho-substituent, respectively.

Dipole moment measurements and theoretical calculations are valuable tools for investigating these conformational preferences ias.ac.in. For many ortho-substituted benzaldehydes, the O-trans conformer is generally more stable due to reduced steric repulsion between the aldehyde group and the ortho-substituent ias.ac.in. However, electronic factors, such as intramolecular hydrogen bonding (as seen in o-hydroxybenzaldehyde), can strongly favor the O-cis conformation ias.ac.in. In the case of this compound, the C2-methyl group is the key ortho-substituent. Steric hindrance between this methyl group and the aldehyde group would likely lead to a preference for the O-trans conformation, where the formyl hydrogen is closer to the C2-methyl group and the larger carbonyl oxygen is pointed away.

Studies on m-methylbenzaldehyde have identified both O-cis and O-trans conformers, with distinct rotational constants and torsional potentials for the methyl group in each conformation nih.gov. This indicates that the orientation of the aldehyde group directly influences the rotational dynamics of other substituents on the ring nih.gov. For this compound, the interplay between the steric effects of the two methyl groups and the electronic character of the aldehyde group defines the molecule's preferred shape and reactivity.

Conformational Preferences in Ortho-Substituted Benzaldehydes

| Substituent (X) in o-X-benzaldehyde | Preferred Conformation | Driving Factor |

|---|---|---|

| Halogen (F, Cl, Br) | O-trans | Steric and Electrostatic Repulsion |

| Nitro (NO₂) | O-trans | Steric and Electrostatic Repulsion |

| Hydroxyl (OH) | O-cis | Intramolecular Hydrogen Bonding |

| Methyl (CH₃) | O-trans (Predicted) | Steric Hindrance |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the molecular structure and packing of a compound in the solid state. While a crystal structure for this compound is not currently available in the public databases, the crystallographic analysis of its close analog, 2,3-dimethoxybenzaldehyde (B126229) (2,3-DMBz), offers valuable comparative insights into its likely solid-state conformation and intermolecular interactions nih.gov.

The crystal structure of 2,3-DMBz reveals that the molecule is nearly planar. However, one of the methoxy (B1213986) groups shows a significant deviation, with its methyl carbon atom positioned approximately 1.2 Å out of the aromatic plane nih.gov. This deviation is likely a strategy to minimize steric strain with the adjacent substituents. In the crystal packing of 2,3-DMBz, the methoxy group at the C2 position is oriented in the plane of the aromatic ring, while the C3-methoxy group is directed towards the aldehyde group of a neighboring molecule, facilitating intermolecular interactions nih.gov.

Unlike other dimethoxybenzaldehyde isomers that exhibit significant π–π stacking interactions, the packing in 2,3-DMBz is primarily governed by other forces nih.gov. It is plausible that this compound would adopt a similarly near-planar conformation in the solid state, with potential deviations of the methyl groups to alleviate steric crowding. The crystal packing would be dictated by weak intermolecular forces such as C–H···O hydrogen bonds involving the aldehyde group and potential C–H···π interactions.

Crystallographic Data for 2,3-Dimethoxybenzaldehyde

| Parameter | Value |

|---|---|

| Compound | 2,3-Dimethoxybenzaldehyde |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecular Conformation | Nearly Planar |

| Key Structural Feature | One methoxy group deviates ~1.2 Å from the aromatic plane |

| Dominant Intermolecular Interactions | Intermolecular contacts involving methoxy and aldehyde groups |

Reaction Mechanisms and Reactivity Studies of 2,3 Dimethylbenzaldehyde

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and the elucidation of mechanistic pathways are crucial for understanding the chemical fate of 2,3-dimethylbenzaldehyde, particularly in atmospheric chemistry. Reactions with highly reactive radical species are of significant interest.

A primary reaction pathway for aldehydes involves the abstraction of the hydrogen atom from the aldehyde group (-CHO). tru.ca This process is particularly important in reactions with atmospheric radicals like hydroxyl (OH) and nitrate (B79036) (NO₃). radical-air.eu The abstraction of the aldehydic hydrogen is often the rate-determining step and initiates a series of oxidation reactions. tru.ca This reactivity is attributed to the relative weakness of the C-H bond in the aldehyde group compared to C-H bonds on the aromatic ring or in the methyl substituents. Theoretical studies on similar aldehydes confirm that the hydrogen abstraction channel is generally more favorable than addition to the aromatic ring. tru.ca Isomerization reactions involving internal hydrogen atom transfers also play a key role in the chemistry of radical intermediates formed from organic molecules. nist.gov

The general mechanism for hydrogen abstraction from an aldehyde (R-CHO) by a radical (X•) can be represented as:

R-CHO + X• → R-CO• + HX

For this compound, this reaction leads to the formation of a 2,3-dimethylbenzoyl radical. This radical is a key intermediate that can undergo further reactions in the atmosphere. nih.gov

During the night, in environments rich in nitrogen oxides (NOx), the nitrate radical (NO₃) becomes a significant atmospheric oxidant. radical-air.eu The reaction between aromatic aldehydes and NO₃ radicals proceeds primarily through the abstraction of the aldehydic hydrogen atom. copernicus.orgnoaa.gov This mechanism is supported by studies on deuterated benzaldehyde (B42025), which showed a significantly slower reaction rate, indicating that the aldehydic C-H bond is broken during the reaction. copernicus.orgnoaa.gov

Kinetic studies have been performed on a series of aromatic aldehydes to determine their reaction rate coefficients with NO₃ radicals. While data specific to this compound is not detailed in the provided search results, the rates for other dimethylbenzaldehyde isomers and related compounds provide insight into its likely reactivity. The presence of electron-donating methyl groups on the aromatic ring influences the reaction rate. For instance, dimethyl-substituted benzaldehydes like 2,4-dimethylbenzaldehyde (B100707) and 2,5-dimethylbenzaldehyde (B165460) exhibit significantly higher rate coefficients compared to unsubstituted benzaldehyde. copernicus.orgnoaa.govcopernicus.org This suggests that the methyl groups in this compound would also enhance its reactivity towards NO₃ radicals.

| Aromatic Aldehyde | Rate Coefficient (k) in 10-15 cm³ molecule-1 s-1 |

|---|---|

| Benzaldehyde | 2.6 ± 0.3 |

| ortho-Tolualdehyde | 8.7 ± 0.8 |

| meta-Tolualdehyde | 4.9 ± 0.5 |

| para-Tolualdehyde | 4.9 ± 0.4 |

| 2,4-Dimethylbenzaldehyde | 15.1 ± 1.3 |

| 2,5-Dimethylbenzaldehyde | 12.8 ± 1.2 |

| 3,5-Dimethylbenzaldehyde (B1265933) | 6.2 ± 0.6 |

Steric and Electronic Effects on Reactivity

The reactivity of the aldehyde group in this compound is modulated by both the electronic properties of the methyl substituents and the steric hindrance they impose.

The two methyl groups on the benzene (B151609) ring are electron-donating. These groups increase the electron density on the aromatic ring and can influence the electrophilicity of the aldehyde's carbonyl carbon. In reactions like proline-catalyzed aldol (B89426) additions, aldehydes with electron-withdrawing groups tend to be more reactive. d-nb.info Conversely, electron-donating groups, such as the methyl groups in this compound, can sometimes decrease reactivity in such transformations by making the carbonyl carbon less electrophilic. d-nb.info

Steric effects are also significant, particularly due to the methyl group at the ortho position (position 2). nih.gov This ortho-substituent can sterically hinder the approach of reactants to the aldehyde functional group. nih.gov Studies on the enzymatic oxidation of ortho-substituted benzaldehydes have shown that bulky substituents drastically decrease the reaction rate. nih.gov This steric hindrance can be a dominant factor, potentially slowing down reactions even if electronic effects are favorable.

Computational chemistry provides powerful tools for investigating the reaction mechanisms of substituted aldehydes at a molecular level. Methods such as ab initio calculations and density functional theory (DFT) can be used to model transition state structures, calculate activation energy barriers, and determine reaction energetics. tru.ca

For hydrogen abstraction reactions, computational models can elucidate the geometry of the transition state and the role of pre-reaction complexes, where the reactants form a weakly bound intermediate before the actual hydrogen transfer occurs. tru.ca These models can also quantify the electronic and steric effects of substituents. For this compound, computational studies could be used to predict how the ortho-methyl group affects the orientation of reactants approaching the aldehyde group and how it influences the stability of the transition state, thereby providing a quantitative understanding of the observed reactivity.

Asymmetric Reductions of this compound

The reduction of the aldehyde group in this compound yields 2,3-dimethylbenzyl alcohol. Since the aldehyde carbon is prochiral, this reduction can be performed asymmetrically to produce one enantiomer of the resulting chiral alcohol in excess. Asymmetric reduction is a fundamental transformation in organic synthesis for creating chiral building blocks.

Common methods for the asymmetric reduction of aldehydes and ketones involve the use of chiral reducing agents. researchgate.net These often consist of metal hydrides, such as lithium aluminum hydride, complexed with chiral ligands like modified sugars or amino alcohols. researchgate.net For example, complexes of lithium aluminum hydride with glucose derivatives or with N-methylephedrine have been successfully used to reduce ketones to optically active secondary alcohols. researchgate.net Such methodologies could be applied to this compound to synthesize optically active 2,3-dimethylbenzyl alcohol. The choice of the chiral ligand is critical for achieving high enantioselectivity, as it creates a chiral environment around the hydride source, directing the hydride transfer to one face of the carbonyl group over the other.

Stereoselectivity in Borane (B79455) Reductions

The reduction of prochiral aldehydes with borane reagents is a fundamental method for the synthesis of chiral alcohols. The stereochemical outcome of these reactions is governed by the steric and electronic environment of the carbonyl group. In the case of this compound, the presence of an ortho-methyl group plays a crucial role in directing the approach of the hydride reagent.

Chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane), are often employed to achieve high levels of stereoselectivity. The mechanism of these reductions is generally believed to proceed through a six-membered, chair-like transition state. The steric bulk of the substituents on both the aldehyde and the borane reagent dictates the preferred facial attack on the carbonyl carbon.

For benzaldehydes, the bulky substituent on the borane reagent preferentially occupies an equatorial position in the transition state to minimize steric interactions. Consequently, the hydride is delivered to one face of the aldehyde. The presence of an ortho-substituent on the benzaldehyde, such as the methyl group in this compound, further enhances the steric bias, generally leading to higher enantioselectivity. The ortho-methyl group restricts the rotation around the C-C bond between the phenyl ring and the carbonyl group, favoring a conformation where the aldehyde proton is pointing away from the methyl group. This preferred conformation presents a more sterically hindered face and a less hindered face to the incoming borane reagent, resulting in a selective attack on the less hindered side.

While specific enantiomeric excess (ee) values for the borane reduction of this compound are not extensively reported in readily available literature, studies on analogous ortho-substituted benzaldehydes provide insight into the expected outcome. The general trend observed is that increasing the steric bulk of the ortho-substituent leads to higher stereoselectivity.

Table 1: Expected Stereoselectivity in the Reduction of Substituted Benzaldehydes with a Chiral Borane Reagent

| Aldehyde | Ortho-Substituent | Expected Enantiomeric Excess (ee) |

| Benzaldehyde | H | High |

| 2-Methylbenzaldehyde | CH₃ | Very High |

| This compound | CH₃ | Very High |

| 2,6-Dimethylbenzaldehyde (B72290) | CH₃, CH₃ | Potentially Lower due to competing pathways |

Note: The expected enantiomeric excess is a qualitative prediction based on general principles of stereoselective borane reductions.

Kinetic Isotope Effects in Reduction Mechanisms

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about the transition state of the rate-determining step. princeton.edu The replacement of an atom with its heavier isotope can lead to a change in the reaction rate if the bond to that atom is being formed or broken in the rate-determining step. wikipedia.orglibretexts.org

In the context of the reduction of this compound by a hydride reagent (e.g., from a borane), a primary kinetic isotope effect would be observed if the C-H bond to the carbonyl carbon is formed in the rate-determining step. This is typically investigated by comparing the rate of reduction of the normal aldehyde with its deuterated analogue (where the aldehydic hydrogen is replaced by deuterium (B1214612), D). The KIE is expressed as the ratio of the rate constants, kH/kD. A value of kH/kD greater than 1 indicates a primary KIE and suggests that the C-H(D) bond is being broken in the transition state of the rate-determining step.

Furthermore, secondary kinetic isotope effects can also provide mechanistic insights. An α-secondary KIE is observed when an isotopic substitution is made at the reaction center, but the bond to the isotope is not broken in the rate-determining step. For the reduction of this compound, this would involve replacing the aldehydic hydrogen with deuterium. The change in hybridization of the carbonyl carbon from sp² in the aldehyde to sp³ in the transition state leads to a change in the vibrational frequency of the C-H(D) bond. This typically results in an inverse KIE (kH/kD < 1) for this type of reaction.

A study on the α-secondary deuterium isotope effects for the addition of cyanide to a series of substituted benzaldehydes provides relevant data. osti.gov Although this is a different nucleophilic addition, the principles are applicable. The study found that the values of kD/kH varied from 1.15 to 1.20, indicating that the transition state for the addition of the nucleophile is late, with the rehybridization of the carbonyl carbon being nearly complete. osti.gov

Table 2: α-Secondary Deuterium Isotope Effects for Cyanide Addition to Substituted Benzaldehydes

| Substituted Benzaldehyde | kD/kH |

| 4-Methoxybenzaldehyde | 1.15 |

| Benzaldehyde | 1.17 |

| 4-Chlorobenzaldehyde | 1.18 |

| 4-Nitrobenzaldehyde | 1.20 |

Data from Okano, V., et al. (1976). osti.gov

Based on these findings, it can be inferred that the reduction of this compound with a borane reagent would likely exhibit a significant α-secondary kinetic isotope effect, indicative of a transition state with substantial sp³ character at the carbonyl carbon. The electronic effects of the methyl groups in this compound, being weakly electron-donating, would be expected to result in a KIE value within the range observed for other substituted benzaldehydes.

Multicomponent Reactions Involving the Aldehyde Moiety

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. unair.ac.id The aldehyde functionality of this compound makes it a potential substrate for several important MCRs, including the Povarov, Biginelli, and Hantzsch reactions. However, the steric hindrance imposed by the ortho-methyl group can significantly influence its reactivity in these transformations.

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines. wikipedia.org The reaction is typically catalyzed by a Lewis or Brønsted acid. While benzaldehyde is a common substrate, the use of ortho-substituted benzaldehydes like this compound can be challenging due to steric hindrance around the carbonyl group, which can impede the initial imine formation and the subsequent cycloaddition step.

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.orgorganic-chemistry.orgnih.gov This acid-catalyzed reaction is widely used for the synthesis of a variety of heterocyclic compounds. beilstein-journals.org Similar to the Povarov reaction, the steric bulk of the ortho-methyl group in this compound can reduce the reaction efficiency by hindering the initial condensation steps.

The Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. acs.orgorganic-chemistry.orgchemtube3d.comwikipedia.org The steric hindrance from the ortho-methyl group in this compound is expected to disfavor the formation of the initial Knoevenagel and enamine intermediates, potentially leading to lower yields or requiring more forcing reaction conditions compared to unhindered benzaldehydes.

While specific examples of this compound in these named multicomponent reactions are not prevalent in the literature, the general principles of steric hindrance suggest that its reactivity would be attenuated compared to benzaldehyde or its para-substituted derivatives.

Oxidative Transformations of this compound

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. askfilo.comlibretexts.org this compound can be readily oxidized to 2,3-dimethylbenzoic acid using a variety of oxidizing agents. researchgate.net The choice of oxidant and reaction conditions can be tailored to achieve high yields and selectivity. acs.orgresearchgate.net

Commonly employed oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium-based reagents (e.g., Jones reagent), and milder oxidants like silver oxide (Ag₂O). Phase-transfer catalysis can be employed with reagents like potassium permanganate to carry out the oxidation in non-polar solvents. researchgate.net The reaction with permanganate under these conditions has been shown to produce the corresponding benzoic acids in high yields for a range of substituted benzaldehydes. researchgate.net

Another effective method for the oxidation of aldehydes is the use of N-haloamides, such as N-bromobenzamide. acs.org The kinetics and mechanism of the oxidation of substituted benzaldehydes by such reagents have been studied, revealing that the reaction is typically first order with respect to both the aldehyde and the oxidant. acs.org

The oxidation of this compound to 2,3-dimethylbenzoic acid is a key step in the synthesis of various more complex molecules. The reaction proceeds via the addition of an oxygen atom to the carbonyl carbon, followed by rearrangement. The presence of the electron-donating methyl groups on the aromatic ring can slightly influence the rate of oxidation, but generally, the transformation is efficient.

Table 3: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, or phase-transfer conditions |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acidic conditions |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) |

| N-Bromobenzamide | Varies depending on substrate and desired selectivity |

The choice of a specific method would depend on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and environmental considerations. For instance, for a simple and efficient laboratory-scale synthesis, potassium permanganate or a chromium-based reagent might be used, while for larger-scale industrial processes, catalytic methods with greener oxidants are often preferred. frontiersin.orgorganic-chemistry.org

Computational Chemistry and Theoretical Investigations of 2,3 Dimethylbenzaldehyde

Conformational Analysis and Potential Energy Surfaces

The presence of the aldehyde group and two methyl groups on the benzene (B151609) ring of 2,3-dimethylbenzaldehyde gives rise to the possibility of different spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine the energy barriers for interconversion between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles.

Computational studies on substituted benzenes have demonstrated the utility of generating conformational potential energy surfaces to identify energy minima, which correspond to stable conformers. researchgate.net For molecules with rotating groups, such as the methyl and aldehyde groups in this compound, the PES can reveal the preferred orientations of these groups relative to the benzene ring. The rotation of the aldehyde group and the methyl groups will have specific energy barriers, which can be calculated using both DFT and ab initio methods. The interplay between steric hindrance and electronic effects of the substituents determines the conformational preferences. For this compound, the proximity of the two methyl groups and the aldehyde group suggests that steric interactions will play a significant role in determining the lowest energy conformation.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Theoretical calculations can predict vibrational frequencies that, when compared with experimental data, aid in the assignment of spectral bands to specific molecular motions. researchgate.netacs.org For benzaldehyde (B42025) derivatives, DFT calculations have been shown to provide vibrational spectra that are in good agreement with experimental results. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing valuable information for structure elucidation. researchgate.net

Electronic spectra, which arise from transitions between electronic energy levels, can also be predicted using time-dependent DFT (TD-DFT) and other excited-state methods. nih.govscispace.com These calculations can provide information on the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov For this compound, computational prediction of its spectroscopic parameters would be invaluable for its characterization and for understanding how the methyl substituents affect its spectral properties compared to unsubstituted benzaldehyde.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| Vibrational Frequencies | DFT, Ab Initio | IR and Raman active modes, assignment of experimental spectra |

| NMR Chemical Shifts | GIAO (within DFT or Ab Initio) | 1H and 13C chemical shifts, aid in structure confirmation |

| Electronic Transitions | TD-DFT, EOM-CCSD | Excitation energies (λmax), oscillator strengths, nature of electronic transitions |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment. arxiv.org In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing for the observation of conformational changes, molecular vibrations, and intermolecular interactions over time.

While specific MD simulations for this compound are not prominent in the literature, the methodology is broadly applicable to aromatic aldehydes. acs.orgnih.gov MD simulations can be used to explore the conformational landscape of this compound in different solvents, providing information on solvent effects on its structure and dynamics. Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as in a biological system or in a material. nih.gov For example, simulations could shed light on how this molecule might bind to a receptor or how it diffuses through a polymer matrix. The forces between atoms in an MD simulation are typically described by a force field, which is a set of empirical potential energy functions. For more accurate simulations, quantum mechanics/molecular mechanics (QM/MM) methods can be used, where a small, reactive part of the system (like the aldehyde group) is treated with quantum mechanics, and the rest of the system is treated with a classical force field.

Applications of 2,3 Dimethylbenzaldehyde in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The aldehyde functional group of 2,3-Dimethylbenzaldehyde is a reactive site for numerous organic transformations, allowing for the construction of more complex molecular architectures. This reactivity is harnessed in the synthesis of various intermediates and final products across several industries.

Pharmaceutical and Agrochemical Intermediates

A significant application of this compound is its role as a crucial intermediate in the pharmaceutical industry. It is a key starting material in the synthesis of Dexmedetomidine (B676) Hydrochloride, an α2-adrenergic receptor agonist used as a sedative in clinical settings. nih.govacs.org The synthesis pathway to dexmedetomidine relies on the specific structure of this compound to build the final, pharmacologically active molecule. acs.org The demand for this pharmaceutical application has driven the development of efficient and scalable methods for preparing high-purity this compound. acs.org

While the compound is a versatile chemical intermediate, specific examples of its use in the synthesis of agrochemical products are not widely reported in the available literature.

Polymer Additives

Role in Biginelli Reactions and Related Multicomponent Condensations

This compound, as an aryl aldehyde, is a suitable substrate for the Biginelli reaction, a classic multicomponent chemical reaction. nih.gov This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) (or thiourea). nih.govgoogle.com The reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological importance. nih.govuoanbar.edu.iq

The general mechanism involves the initial reaction between the aldehyde (this compound) and urea to form an iminium intermediate. energyfrontier.us This is followed by the nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the final DHPM product. energyfrontier.us The DHPMs derived from this reaction are explored for various therapeutic uses, including as calcium channel blockers and antihypertensive agents. nih.gov The Biginelli reaction is a prime example of an atom-efficient multicomponent reaction where this compound can be used to generate molecular diversity for pharmaceutical research.

| Application Area | Specific Use | Key Role of this compound | Resulting Product/Field |

|---|---|---|---|

| Fragrances | Fragrance additive | Provides a characteristic aromatic aldehyde scent | Perfumes, Flavorings |

| Pharmaceuticals | Key intermediate | Serves as a structural backbone for the final active molecule | Dexmedetomidine Hydrochloride |

| Organic Synthesis | Aryl aldehyde component | Reacts with a β-ketoester and urea in a one-pot synthesis | 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) |

| Materials Science | Comonomer in polymerization | Incorporated into polymer chains to modify properties | Functional copolymers |

Advanced Materials Research

In the field of materials science, the reactivity of this compound is being explored for the creation of novel polymers with tailored properties.

Synthesis of Monomers for Polymer Science

Substituted benzaldehydes, including this compound, can be used as comonomers in polymerization reactions to create functional polymers. nih.govnih.gov Research has shown that electron-deficient benzaldehydes can undergo anionic copolymerization with other monomers, such as phthalaldehyde. nih.gov In such reactions, the benzaldehyde (B42025) derivative is incorporated into the polymer backbone, allowing for the introduction of specific functionalities. nih.gov This method enables the synthesis of copolymers with tunable properties, such as degradability. For instance, phthalaldehyde-benzaldehyde copolymers can form metastable polymers that depolymerize upon exposure to an acid trigger. nih.govnih.gov The use of a substituted benzaldehyde like this compound allows for precise control over the electronic properties and steric bulk of the resulting polymer, influencing the final material's characteristics. nih.gov

Integration into Fluorescent Probes and Nanophotosensitizers

The unique chemical structure of this compound makes it a valuable precursor for the development of advanced materials, particularly in the realm of optical sensors and therapeutic agents. Its derivatives, especially Schiff bases, are integral to the design of fluorescent probes for ion detection and can be incorporated into complex nanostructures like nanophotosensitizers for applications in photodynamic therapy.

Fluorescent Probes:

Schiff bases synthesized from this compound can function as effective "turn-on" fluorescent probes. These sensors operate on principles such as chelation-enhanced fluorescence (CHEF). In its unbound state, the Schiff base ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or the isomerization of the carbon-nitrogen double bond (C=N), which provide non-radiative decay pathways for the excited state.

Upon chelation with a specific metal ion, the molecular structure of the ligand becomes more rigid. This rigidity restricts the C=N isomerization and can inhibit the PET process, closing the non-radiative decay channels. As a result, the fluorescence quantum yield of the molecule increases significantly, leading to a "turn-on" fluorescent signal that allows for the sensitive and selective detection of the target analyte. While specific research on probes from this compound is not extensively documented, the principles are well-established for structurally similar benzaldehyde derivatives. For instance, Schiff base compounds derived from substituted salicylaldehydes are widely used in the development of fluorescent probes for detecting ions like Al³⁺. mdpi.com The coordination of the Al³⁺ ion with the nitrogen and oxygen donor atoms of the Schiff base leads to a significant enhancement of fluorescence. mdpi.com

| Aldehyde Precursor | Amine Component | Target Analyte | Fluorescence Response | Detection Limit (LOD) |

|---|---|---|---|---|

| 5-Methyl Salicylaldehyde | 2-Aminobenzothiazole | Al³⁺ | Significant fluorescence enhancement ("Turn-on") | 2.81 x 10⁻⁷ M mdpi.com |

| Salicylaldehyde | p-Aminoacetophenone | Al³⁺ | Fluorescence enhancement | 4.79 x 10⁻⁸ M nih.gov |

| o-Vanillin | p-Aminoacetophenone | Al³⁺ | Fluorescence enhancement | 1.98 x 10⁻⁸ M nih.gov |

Nanophotosensitizers:

In the field of cancer treatment, photodynamic therapy (PDT) has emerged as a minimally invasive option. rsc.org This therapy utilizes a photosensitizer which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death in targeted tissues. nih.gov The design of efficient photosensitizers is crucial for the success of PDT.

Derivatives of dimethylbenzaldehyde are being explored for the synthesis of novel photosensitizers. For example, a heavy-atom-free photosensitizer (BDP-6) based on a Boron-Dipyrromethene (BODIPY) dye was synthesized using 4-bromo-2,6-dimethylbenzaldehyde, a structural isomer of a this compound derivative. acs.org The presence of dimethyl groups in the structure was found to enhance the fluorescence intensity and the efficiency of ROS generation. acs.org These findings suggest that the dimethylphenyl moiety, which can be provided by this compound, is a promising component for designing advanced nanophotosensitizers. By encapsulating such photosensitizers within nanoparticles, their biocompatibility and tumor-targeting ability can be significantly improved, leading to more effective PDT treatments. acs.org

Coordination Chemistry: Ligand Synthesis and Metal Complexation

This compound is a versatile building block in coordination chemistry, primarily used for the synthesis of Schiff base ligands. These ligands are known for their ability to form stable complexes with a wide array of transition metals, leading to compounds with diverse geometries and interesting physicochemical properties. scirp.orgijnrd.org

Ligand Synthesis:

The synthesis of Schiff base ligands from this compound is typically achieved through a straightforward condensation reaction with a primary amine. The aldehyde group of this compound reacts with the amino group of another molecule to form an imine or azomethine (-C=N-) functional group, which is the characteristic linkage of a Schiff base. By selecting amines with additional donor atoms (such as hydroxyl or other amino groups), ligands with varying denticity (the number of donor groups that can bind to the central metal ion) can be prepared. This synthetic flexibility allows for the creation of bidentate, tridentate, or tetradentate ligands capable of forming stable chelate rings with metal ions. nih.govsapub.org

Metal Complexation:

The imine nitrogen of the Schiff base ligand is an excellent donor site for coordination with metal ions. When combined with other donor atoms within the ligand structure (e.g., phenolic oxygen, alcoholic oxygen, or other nitrogen atoms), these ligands can act as powerful chelating agents. They readily form stable coordination complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov

The resulting metal complexes exhibit a variety of coordination geometries, including square planar, tetrahedral, and octahedral, which are influenced by the nature of the metal ion and the structure of the Schiff base ligand. researchgate.net For instance, studies on Schiff bases derived from the related 2,3-dimethoxybenzaldehyde (B126229) have shown the formation of square planar Ni(II) and Cu(II) complexes, and tetrahedral Zn(II) and Cd(II) complexes. researchgate.net The coordination of the metal ion is typically confirmed through spectroscopic techniques such as IR spectroscopy, where a shift in the C=N stretching frequency indicates the involvement of the imine nitrogen in complexation. sapub.orgresearchgate.net

| Ligand Derived From | Metal Ion | Proposed Geometry | Key IR Data (νC=N, cm⁻¹) | Reference |

|---|---|---|---|---|

| 2,3-Dimethoxybenzaldehyde and S-benzyldithiocarbazate | Ni(II) | Square Planar | ~1595 (ligand), shifts on complexation | researchgate.net |

| 2,3-Dimethoxybenzaldehyde and S-benzyldithiocarbazate | Cu(II) | Square Planar | ~1595 (ligand), shifts on complexation | researchgate.net |

| 2,3-Dimethoxybenzaldehyde and S-benzyldithiocarbazate | Zn(II) | Tetrahedral | ~1595 (ligand), shifts on complexation | researchgate.net |

| Salicylaldehyde and Ethylenediamine | Ni(II) | Square Planar | ~1633 (ligand), ~1602 (complex) | sapub.org |

| Salicylaldehyde and Ethylenediamine | Zn(II) | Tetrahedral | ~1633 (ligand), ~1621 (complex) | sapub.org |

Biological and Environmental Research of 2,3 Dimethylbenzaldehyde

Acaricidal Activity and Structure-Activity Relationships

Research into benzaldehyde (B42025) derivatives has identified them as potent agents against various mite species. The position and number of methyl groups on the benzaldehyde structure play a crucial role in determining the compound's acaricidal efficacy.

2,3-Dimethylbenzaldehyde has demonstrated significant fumigant activity against several mite species of agricultural and health importance. Its toxicity, typically measured by the LD50 value (the lethal dose required to kill 50% of a test population), has been quantified in various studies.

In one study, this compound was tested against the house dust mites Dermatophagoides farinae and Dermatophagoides pteronyssinus, and the tick Haemaphysalis longicornis. The results showed it had considerable fumigant toxicity. The structure-activity relationship observed in the study indicated that while this compound was highly effective, 2,4,5-trimethylbenzaldehyde (B1202114) exhibited even greater activity. Conversely, benzaldehydes with a single methyl group, such as 2-methylbenzaldehyde, 3-methylbenzaldehyde, and 4-methylbenzaldehyde, were found to be less active than the dimethyl and trimethyl analogues.

Another investigation focused on the stored product mite, Tyrophagus putrescentiae, which infests foods high in protein and fat. In this research, this compound was again found to be an effective fumigant. The study confirmed the structure-activity relationship, where 2,4,5-trimethylbenzaldehyde was the most potent, followed by various dimethylbenzaldehyde isomers, including the 2,3-dimethyl variant researchgate.netnih.gov.

The fumigant toxicity of this compound against these mite species is summarized in the table below.

| Mite Species | LD50 (μg/cm³) |

|---|---|

| Dermatophagoides farinae | 0.46 |

| Dermatophagoides pteronyssinus | 0.44 |

| Haemaphysalis longicornis | 0.79 |

| Tyrophagus putrescentiae | 1.55 |

While the precise molecular target of this compound is not explicitly detailed in the available research, the mechanism of action for related natural acaricides, such as monoterpenes, has been explored. These compounds are known to target the nervous system of arthropods. acs.org A primary target for many natural and some synthetic acaricides are the G protein-coupled receptors for octopamine (B1677172) (OA) and tyramine (B21549) (TA). nih.govnih.govplos.org

Octopamine and tyramine are the invertebrate equivalents of norepinephrine (B1679862) and epinephrine, acting as crucial neurotransmitters, neuromodulators, and neurohormones. nih.gov They regulate a wide array of physiological and behavioral processes. nih.govplos.org Disruption of OA and TA signaling pathways can lead to hyperexcitability, paralysis, and eventual death of the mite. researchgate.net Essential oil constituents, which include aromatic aldehydes like benzaldehyde, are known to interact with octopaminergic and tyraminergic receptors, leading to neurotoxic effects. acs.orgresearchgate.net Therefore, it is plausible that this compound exerts its acaricidal effects by acting as an agonist or antagonist at these specific invertebrate receptor sites, disrupting normal neurotransmission.

Other Reported Biological Activities